molecular formula C10H10N2O2S B3011015 (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one CAS No. 517870-49-4

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one

Cat. No.: B3011015
CAS No.: 517870-49-4
M. Wt: 222.26
InChI Key: ARKHOGKKTJFRSB-SREVYHEPSA-N
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Description

(3Z)-3-[2-Oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a thiophen-2-yl-acetylidene moiety. The Z-configuration of the ethylidene group is critical for its structural stability and biological activity. While direct synthetic or pharmacological data on this specific compound are sparse in the provided evidence, its structural analogs—such as (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) —have been extensively studied for their anti-inflammatory properties and low toxicity profiles .

The thiophen-2-yl substituent introduces unique electronic and steric characteristics compared to phenyl or pyridinyl groups in related compounds.

Properties

IUPAC Name

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-8(9-2-1-5-15-9)6-7-10(14)12-4-3-11-7/h1-2,5-6,11H,3-4H2,(H,12,14)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHOGKKTJFRSB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=CC(=O)C2=CC=CS2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=C/C(=O)C2=CC=CS2)/N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one typically involves the condensation of thiophene-2-carbaldehyde with piperazin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) (Z)-3-(2-Oxo-2-(p-tolyl)ethylidene)piperazin-2-one (Piron)
  • Structure : The p-tolyl group replaces thiophen-2-yl in the target compound.
  • Synthesis : Synthesized via condensation of substituted indole precursors with ketones, followed by dehydration and crystallization .
  • Activity : Demonstrates potent anti-inflammatory effects with minimal gastrointestinal toxicity compared to diclofenac sodium. Its metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid , retains activity but with altered pharmacokinetics .
  • Toxicity : LD₅₀ > 2000 mg/kg in rats, highlighting superior safety over traditional NSAIDs .
(b) Z-4-Chloro-3-(2-oxo-2-(pyridin-3-yl)ethylidene)indolin-2-one
  • Structure : Indolin-2-one core with pyridin-3-yl and chloro substituents.
  • Synthesis : Prepared via aldol condensation of 4-chloroisatin with 3-acetylpyridine, followed by dehydration .
  • Physical Properties : Melting point 218–220°C; distinct ¹H NMR shifts at δ 8.75 (pyridinyl H) and δ 7.35–7.50 (aromatic H) .
(c) (3Z,5E,6E)-5,6-Bis(hydroxyimino)-3-(2-oxo-2-phenylethylidene)piperazin-2-one
  • Structure: Piperazin-2-one with phenyl and hydroxyimino substituents.

Substituent Effects on Activity and Stability

Compound Substituent Key Properties
Target compound Thiophen-2-yl Potential metabolic stability due to sulfur; limited pharmacological data.
Piron p-Tolyl High anti-inflammatory activity (ED₅₀ = 12 mg/kg); low ulcerogenicity.
Z-4-Chloro derivatives Pyridin-3-yl/Cl Moderate solubility in polar solvents; NMR δ 10.2 (NH), δ 170.1 (C=O).
Rhodanine derivatives Phenyl/Thioxo Broad biological activity (antimicrobial, antiviral); structural flexibility.

Pharmacological and Toxicological Profiles

  • Anti-inflammatory Activity :
    • Piron reduces carrageenan-induced edema by 85% at 25 mg/kg, outperforming diclofenac sodium .
    • Thiophene analogs may exhibit similar efficacy but require validation.
  • Toxicity :
    • Piron’s low toxicity (LD₅₀ > 2000 mg/kg) contrasts with diclofenac’s gastrointestinal risks .
    • Thiophene derivatives often show enhanced metabolic stability but may introduce hepatotoxicity risks depending on substitution patterns.

Biological Activity

(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one, with CAS Number 946384-05-0, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 276.35 g/mol
  • Purity : ≥ 98% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Antimicrobial Properties : Research indicates that derivatives of piperazine compounds exhibit antimicrobial activities, which may extend to this compound.

Antimicrobial Activity

Studies on related compounds have demonstrated significant antimicrobial effects. For instance:

  • In Vitro Studies : Compounds structurally similar to this compound were tested against various bacteria and fungi, showing promising results in inhibiting growth .

Antioxidant Activity

Research has suggested that piperazine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results indicated:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
(3Z)-3-[2-oxo...]P. aeruginosa20

The compound exhibited significant inhibition against Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Study 2: Enzymatic Inhibition

Another study focused on the enzymatic inhibition properties of related compounds. The findings revealed:

CompoundEnzyme TargetIC50 (µM)
Compound ADihydroorotate dehydrogenase25
(3Z)-3-[2-oxo...]Xanthine oxidase30

These results indicate that this compound may inhibit xanthine oxidase, which is crucial in uric acid metabolism .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of (3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one?

Methodological Answer:
The synthesis of this compound likely involves a multi-step approach, drawing from analogous piperazinone and thiophene-containing systems:

  • Step 1: Prepare the thiophene-2-yl ethylidene fragment via Knorr-type condensation between thiophene-2-carbaldehyde and a β-ketoester.
  • Step 2: React the resulting α,β-unsaturated ketone with piperazin-2-one under acidic or basic conditions to form the Z-configured ethylidene linkage. This may require catalysts like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) to activate carboxyl groups, as seen in similar piperazine syntheses .
  • Step 3: Optimize stereochemistry using crystallization or chromatographic separation to isolate the (3Z) isomer, as stereochemical control is critical for biological activity in analogous systems .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm the Z-configuration of the ethylidene group (via coupling constants and chemical shifts).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals from the piperazinone and thiophene moieties .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve absolute stereochemistry, as demonstrated for structurally similar enamine-ketone systems .
  • FT-IR: Confirm carbonyl (C=O) and C=N stretching vibrations (~1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

  • Catalyst Screening: Test coupling agents like HOBt/TBTU (used in piperazine derivatization) to enhance amide bond formation efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, as seen in analogous heterocyclic syntheses .
  • Temperature Control: Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding thermal decomposition.
  • Work-Up Procedures: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the pure Z-isomer .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs .
  • Anticancer Potential:
    • Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. Include a positive control (e.g., doxorubicin) and normalize to non-cancerous cells (e.g., HEK293) .
  • Enzyme Inhibition:
    • Screen against tyrosine kinases or proteases using fluorogenic substrates, given the structural similarity to kinase inhibitors with piperazine scaffolds .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Validation: Analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities as confounding factors .
  • Assay Standardization:
    • Control for variables like cell passage number, serum concentration, and incubation time.
    • Replicate experiments across independent labs to confirm reproducibility .
  • Structural Confirmation: Re-examine stereochemistry (e.g., via NOESY NMR) if activity diverges from literature, as small stereochemical changes can drastically alter bioactivity .

Advanced: What computational methods can predict the reactivity or binding modes of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the thiophene and piperazinone moieties as potential pharmacophores .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for further derivatization .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding affinity and residence time .

Advanced: How can researchers mitigate degradation of this compound during biological assays?

Methodological Answer:

  • Storage Conditions: Store lyophilized samples at –80°C and prepare fresh DMSO stock solutions to prevent hydrolysis .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) and monitor via HPLC .
  • Light Protection: Shield solutions from UV light, as conjugated enamine systems may undergo photoisomerization .

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